molecular formula C16H17ClN2O3 B278234 N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide

N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide

Cat. No. B278234
M. Wt: 320.77 g/mol
InChI Key: LKDKLAONKAVSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B-cell malignancies.

Mechanism of Action

N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide works by irreversibly binding to the active site of BTK, thereby inhibiting its kinase activity. This leads to downstream inhibition of the BCR signaling pathway and ultimately apoptosis of B-cells. N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has also been shown to inhibit other kinases, such as AKT and ERK, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
In preclinical studies, N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has been shown to selectively inhibit BTK and induce apoptosis in B-cells, while sparing other cell types. N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has also been shown to inhibit the proliferation and migration of B-cells, as well as the production of cytokines and chemokines that promote tumor growth and survival. In addition, N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has been shown to enhance the anti-tumor effects of other drugs, such as venetoclax and lenalidomide.

Advantages and Limitations for Lab Experiments

The advantages of using N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide in lab experiments include its high selectivity for BTK, its ability to induce apoptosis in B-cells, and its potential for use in combination with other drugs. However, N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has some limitations, such as its low solubility in water and its relatively short half-life in vivo. These limitations may affect its pharmacokinetics and efficacy in clinical settings.

Future Directions

There are several potential future directions for the development of N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide. One direction is to investigate its efficacy in combination with other drugs, such as immune checkpoint inhibitors or CAR-T cell therapy. Another direction is to explore its potential for use in other B-cell malignancies, such as Waldenstrom macroglobulinemia or multiple myeloma. Additionally, further studies are needed to optimize the pharmacokinetics and dosing of N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide in clinical settings.

Synthesis Methods

The synthesis of N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide involves several steps, starting with the reaction of 2-chloro-4-nitroaniline with 3-methylbutanoic acid to form the corresponding amide. This is followed by reduction of the nitro group to an amino group and subsequent reaction with furfurylamine to form the final product. The overall yield of the synthesis is around 30%.

Scientific Research Applications

N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in B-cells. N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has also demonstrated synergistic effects when used in combination with other drugs, such as venetoclax and lenalidomide.

properties

Product Name

N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide

Molecular Formula

C16H17ClN2O3

Molecular Weight

320.77 g/mol

IUPAC Name

N-[2-chloro-4-(3-methylbutanoylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H17ClN2O3/c1-10(2)8-15(20)18-11-5-6-13(12(17)9-11)19-16(21)14-4-3-7-22-14/h3-7,9-10H,8H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

LKDKLAONKAVSDO-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)Cl

Canonical SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.